3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. It is characterized by the presence of an iodine atom, a methyl group, and a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolo[2,3-b]pyridine derivative .
Scientific Research Applications
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine is not fully understood. its reactivity is primarily due to the presence of the iodine atom and the triisopropylsilanyl group, which can influence the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilanyl group.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the iodine atom at a different position.
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group
Uniqueness
The uniqueness of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C17H27IN2Si |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3-iodo-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H27IN2Si/c1-11(2)21(12(3)4,13(5)6)20-10-16(18)15-8-14(7)9-19-17(15)20/h8-13H,1-7H3 |
InChI Key |
GLALGEHBRQLJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2I)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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